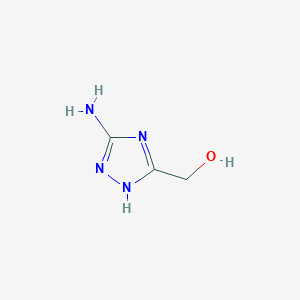
4-Hydroxymethylpiperidine hydrochloride
概要
説明
4-Hydroxymethylpiperidine hydrochloride, also known as Piperidin-4-yl-methanol, is a chemical compound with the molecular formula C6H13NO . It is developed in R&D and has applications in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom .
Physical And Chemical Properties Analysis
This compound is a solid substance . The boiling point is 118-120 °C/10 mmHg (lit.) and the melting point is 55-59 °C (lit.) . The molecular weight is 115.17 g/mol .
科学的研究の応用
4-Hydroxymethylpiperidine hydrochloride hydrochloride is used in various scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of various drugs, dyes, and other organic compounds. It is also used in the study of the mechanisms of action of various drugs and in the study of biochemical and physiological effects of various drugs.
作用機序
4-Hydroxymethylpiperidine hydrochloride hydrochloride is an important intermediate for the synthesis of various drugs and other organic compounds. It acts as a catalyst in various reactions and is used in the study of the mechanisms of action of various drugs. It is believed to act as an agonist of the α2-adrenoceptor and as an inhibitor of the enzyme acetylcholinesterase.
Biochemical and Physiological Effects
This compound hydrochloride has been studied for its biochemical and physiological effects. It has been found to act as an agonist of the α2-adrenoceptor and to inhibit the enzyme acetylcholinesterase. It has also been found to have anticonvulsant and anti-inflammatory effects.
実験室実験の利点と制限
4-Hydroxymethylpiperidine hydrochloride hydrochloride is a useful compound for laboratory experiments. It is easy to synthesize and has a wide range of applications. Its use as a reagent in organic synthesis and as a catalyst in various reactions makes it a valuable tool in the laboratory. However, it is important to note that this compound hydrochloride is a toxic compound and should be handled with caution.
将来の方向性
The use of 4-Hydroxymethylpiperidine hydrochloride hydrochloride in research and laboratory experiments is expected to continue to increase in the future. Further research is needed to better understand its biochemical and physiological effects and its potential applications in the synthesis of various drugs and other organic compounds. Additionally, research is needed to explore its potential uses as a therapeutic agent and its possible adverse effects. Further research is also needed to explore its potential uses in the field of nanotechnology and its possible applications in the development of new materials.
Safety and Hazards
特性
IUPAC Name |
piperidin-4-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-5-6-1-3-7-4-2-6;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQFGECQYJPNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920202 | |
| Record name | (Piperidin-4-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62302-28-7, 90748-01-9 | |
| Record name | 4-Hydroxymethylpiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062302287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 90748-01-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Piperidin-4-yl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

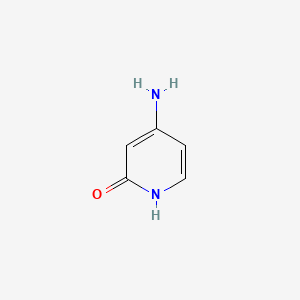
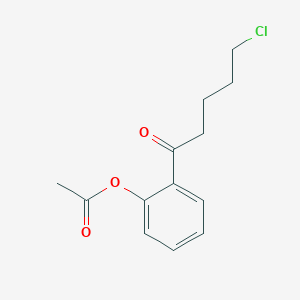
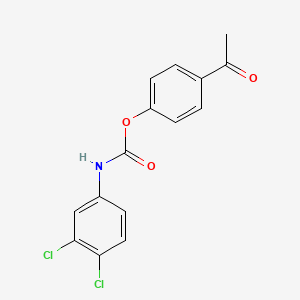

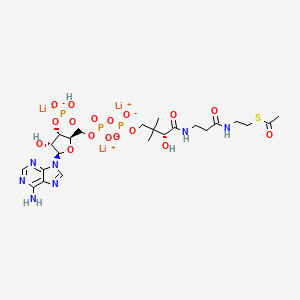




![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)
![tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B3021547.png)


